molecular formula C7H9ClFN3 B1443296 N-(2-Fluoro-phenyl)-guanidine hydrochloride CAS No. 1187927-51-0

N-(2-Fluoro-phenyl)-guanidine hydrochloride

Cat. No.: B1443296
CAS No.: 1187927-51-0
M. Wt: 189.62 g/mol
InChI Key: ZVNIHNUEYIXCFT-UHFFFAOYSA-N
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Description

N-(2-Fluoro-phenyl)-guanidine hydrochloride is a chemical compound that features a guanidine group attached to a 2-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-phenyl)-guanidine hydrochloride typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-phenyl)-guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: N-(2-Fluoro-phenyl)-guanidine N-oxide.

    Reduction: N-(2-Fluoro-phenyl)-amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluoro-phenyl)-guanidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-phenyl)-guanidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-phenyl)-guanidine hydrochloride
  • N-(2-Bromo-phenyl)-guanidine hydrochloride
  • N-(2-Methyl-phenyl)-guanidine hydrochloride

Uniqueness

N-(2-Fluoro-phenyl)-guanidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target molecules compared to other halogenated or alkylated analogs.

Biological Activity

N-(2-Fluoro-phenyl)-guanidine hydrochloride is a guanidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its interaction with various molecular targets, making it a candidate for therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

This compound features a guanidine group linked to a 2-fluorophenyl ring. The synthesis typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions, often utilizing hydrochloric acid to form the hydrochloride salt. This method can be scaled for industrial production, optimizing yield and purity through advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorophenyl ring engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against multidrug-resistant strains, displaying bactericidal activity superior to conventional antibiotics like tobramycin and meropenem. In vitro studies suggest low cytotoxicity against human cell lines, indicating a favorable selectivity index .

Table 1: Antimicrobial Efficacy

PathogenMIC (µg/mL)Bactericidal Activity
Pseudomonas aeruginosa4Yes
Staphylococcus aureus8Yes
Escherichia coli2Yes

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, with an IC50 value significantly lower than that of established chemotherapeutics like 5-Fluorouracil. Its selectivity for cancerous cells over non-cancerous cells suggests potential for targeted cancer therapies .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Selectivity Index (Cancer/Normal)
MDA-MB-231 (TNBC)0.12619-fold
MCF10A (Normal)2.4

Case Studies

  • Study on Multidrug-Resistant Strains : A study demonstrated that this compound exhibited potent bactericidal activity against multidrug-resistant isolates from cystic fibrosis patients, outperforming traditional antibiotics in efficacy and showing minimal toxicity in human cell assays .
  • Anticancer Research : Another investigation revealed that this compound effectively inhibited lung metastasis in a TNBC mouse model, showcasing its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

2-(2-fluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNIHNUEYIXCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.